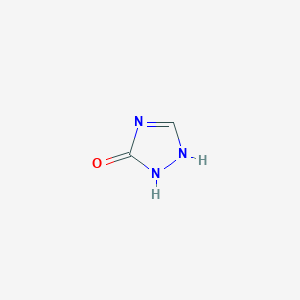

1,2-dihydro-1,2,4-triazol-3-one

Description

1,2-Dihydro-1,2,4-triazol-3-one is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and a ketone group. Its structure (C₂H₃N₃O; molecular weight: 85.06 g/mol) enables diverse chemical modifications, making it a versatile scaffold in medicinal chemistry . Key derivatives, such as Aprepitant (a neurokinin-1 receptor antagonist) and TAK-020 (a Bruton’s tyrosine kinase inhibitor), highlight its pharmaceutical relevance . The compound’s synthetic flexibility and ability to form hydrogen bonds contribute to its broad bioactivity, including anticancer, antimicrobial, and anti-inflammatory applications .

Properties

IUPAC Name |

1,2-dihydro-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTSCEYDCZBRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The foundational approach to 1,2-dihydro-1,2,4-triazol-3-one involves cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. For instance, (methyl/ethyl)-ester ethoxycarbonyl hydrazones react with hydrazine hydrate under reflux conditions to form the triazolone core. This method typically requires prolonged heating (8–12 hours) in polar aprotic solvents like acetone or ethanol, with yields ranging from 60% to 75%. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration (Figure 1).

Table 1: Conventional Synthesis Conditions and Yields

Schiff Base Formation and Subsequent Modifications

Schiff base intermediates play a pivotal role in diversifying triazolone derivatives. Treatment of this compound with aldehydes like 9H-fluorene-3-carbaldehyde in ethanol yields Schiff bases, which serve as precursors for esters, hydrazides, and oxadiazoles. For example, ethyl bromoacetate reacts with Schiff bases under basic conditions (K₂CO₃) to form ethyl acetate derivatives. These reactions are sensitive to moisture and require anhydrous conditions to prevent hydrolysis of the Schiff base.

Microwave-Assisted Synthesis

Reaction Optimization and Kinetic Advantages

Microwave irradiation has revolutionized the synthesis of this compound by enabling rapid, energy-efficient reactions. In a representative procedure, a mixture of triazolone precursors and ethyl bromoacetate in acetone is irradiated at 300 W and 110°C for 15 minutes, achieving 85% yield compared to 68% under conventional heating. The microwave’s dielectric heating mechanism enhances molecular collisions, accelerating cyclization and reducing side reactions.

Table 2: Microwave vs. Conventional Method Comparison

Case Study: Synthesis of Oxadiazole Derivatives

Microwave irradiation excels in multi-step syntheses. For instance, converting hydrazide derivatives to 1,3,4-oxadiazoles via CS₂ cyclization requires only 20 minutes at 130°C under microwave conditions, versus 8 hours conventionally. The shorter reaction time minimizes decomposition, preserving the triazolone core’s integrity.

Functionalization Strategies

Ester and Hydrazide Derivatives

Ethoxycarbonylmethylation of this compound with ethyl bromoacetate introduces ester functionalities, which are subsequently hydrolyzed to carboxylic acids using NaOH. Hydrazide derivatives are synthesized by reacting esters with phenylacetohydrazide, achieving yields >75% under both conventional and microwave conditions.

Oxadiazole and Thione Derivatives

Oxadiazole rings are constructed by treating hydrazides with carbon disulfide (CS₂) in basic media. This reaction proceeds via thioamide formation followed by cyclodehydration. Thione derivatives, such as 5-mercapto-1,2,4-triazoles, are accessed through sulfurization reactions using Lawesson’s reagent or P₄S₁₀.

Experimental Considerations

Solvent and Catalyst Selection

Polar solvents (e.g., ethanol, acetone) are preferred for their ability to dissolve both hydrazine derivatives and carbonyl precursors. Catalytic bases like K₂CO₃ or NaOH are critical for deprotonating intermediates and facilitating nucleophilic attacks. Anhydrous conditions are mandatory for reactions involving moisture-sensitive reagents like ethyl bromoacetate.

Temperature and Time Optimization

Conventional methods require reflux temperatures (78–80°C) for 8–12 hours, whereas microwave methods achieve similar outcomes at 110–130°C in minutes. Excessive heating (>150°C) risks decomposition, particularly for Schiff base intermediates.

Analytical Characterization

Spectroscopic Techniques

-

IR Spectroscopy : Strong absorption bands at 1710–1690 cm⁻¹ confirm the C=O stretch of the triazolone ring.

-

¹H NMR : Characteristic singlet peaks at δ 8.0–8.2 ppm correspond to the triazolone NH proton.

-

Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with calculated masses, validating product identity.

Elemental Analysis

Carbon and nitrogen percentages typically deviate by <0.5% from theoretical values, confirming high purity.

Challenges and Limitations

-

Tautomerism : The this compound core exhibits 1,3-proton tautomerism, complicating spectral interpretation.

-

Moisture Sensitivity : Schiff base intermediates hydrolyze readily, necessitating strict anhydrous conditions.

-

Substituent Effects : Bulky groups (e.g., 9H-fluorenyl) hinder functionalization, reducing yields by 10–15% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl carbon in 1,2-dihydro-1,2,4-triazol-3-one acts as an electrophilic site, enabling nucleophilic attacks. Key reactions include:

-

Amidation : Reacts with amines to form substituted amides. For example, treatment with benzylamine under reflux conditions yields N-benzyl derivatives .

-

Esterification : Reacts with alcohols in the presence of acid catalysts to produce esters. Microwave-assisted methods significantly enhance reaction efficiency (85–92% yields) .

Mechanism : The carbonyl oxygen withdraws electron density, polarizing the C=O bond and facilitating nucleophilic attack at the carbonyl carbon.

Cyclization and Annulation Reactions

Copper-catalyzed annulation and selenium-mediated cyclization are prominent methods for functionalizing the triazole core:

Mechanistic Insights :

-

Copper facilitates intramolecular N–N bond formation via oxidative coupling .

-

Selenium dioxide acts as both oxidant and Lewis acid, promoting cyclization through electron transfer .

Alkylation and Derivatization

Alkylation at the N1 or N2 position modifies biological activity:

-

Anticonvulsant Derivatives : Alkylation of 1-aroyl-4-alkylsemicarbazides under alkaline conditions produces 2,4-dialkyl-3H-1,2,4-triazol-3-ones. Compound 45 from this series showed potent activity against multiple seizure models .

-

Microwave-Assisted Alkylation : N-acetyl derivatives synthesized via microwave irradiation achieve 90% yields in 10 minutes, compared to 6 hours via conventional heating .

Tautomerism and Reactivity

This compound exhibits 1,3-proton tautomerism, influencing its electronic properties and binding interactions:

| Tautomer | Energy (kcal/mol) | Stability |

|---|---|---|

| 1,2-Dihydro form | 0.0 (reference) | Most stable |

| 1,4-Dihydro form | +2.3 | Less stable |

This tautomerism enhances its ability to participate in hydrogen bonding and π-stacking interactions, critical for biological applications .

Oxidative Coupling and Functionalization

-

Copper-Mediated Reactions : Huang et al. developed a CuCl₂/DMF system for synthesizing 2,4,6-trisubstituted triazoles (85% yield) by incorporating methyl groups from DMF .

-

Ceric Ammonium Nitrate (CAN) : Vidavalur et al. used CAN in PEG to synthesize 3,4,5-trisubstituted triazoles (61–97% yields) via oxidative cyclization .

Stability and Environmental Degradation

The compound undergoes environmental transformation into hydroxy-triazole (M29) via oxidative pathways, particularly as a metabolite of azole fungicides . Stability is pH-dependent, with optimal storage in neutral, anhydrous conditions .

Key Research Findings

-

Synthetic Efficiency : Microwave irradiation reduces reaction times by 90% compared to conventional methods .

-

Regioselectivity : Copper catalysts favor N1-substitution, while selenium dioxide promotes C5-functionalization .

-

Biological Potency : Alkyl and aryl substituents at N2 enhance anticonvulsant efficacy by improving blood-brain barrier penetration .

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties

- Various derivatives of 1,2-dihydro-1,2,4-triazol-3-one exhibit significant antimicrobial activity against bacteria and fungi. Research indicates that aminomethyl derivatives are particularly effective against a range of microorganisms . The disc-diffusion method has been employed to evaluate the antibacterial and antifungal properties of these compounds.

-

Anticancer Activity

- The triazole moiety is recognized for its potential in anticancer drug development. Compounds incorporating the 1,2,4-triazole structure have shown cytotoxic effects against various cancer cell lines, including melanoma and triple-negative breast cancer . The mechanism of action is believed to involve interaction with biological receptors due to the compound's ability to form hydrogen bonds and its dipole character.

- Corrosion Inhibition

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of synthesized this compound derivatives on human melanoma (IGR39) and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives exhibited higher selectivity and potency against melanoma cells compared to other tested cancer types .

Case Study 2: Antimicrobial Efficacy

Research focused on aminomethyl derivatives of this compound showed promising results in inhibiting the growth of various pathogens. The minimum inhibitory concentrations (MICs) were determined for the most active compounds using standard microbiological techniques .

Comparison Table of Biological Activities

| Activity Type | Compound Derivative | Target Organisms/Cells | Efficacy Level |

|---|---|---|---|

| Antimicrobial | Aminomethyl Derivatives | Bacteria and Fungi | High |

| Anticancer | Triazole Derivatives | Melanoma (IGR39), Breast Cancer | Moderate to High |

| Corrosion Inhibition | Protonated Form | Metal Surfaces | Effective |

Mechanism of Action

The mechanism of action of N6-Monobutyryladenosine 3’:5’-Cyclic Monophosphate Sodium Salt involves its interaction with specific molecular targets, such as cyclic nucleotide-dependent protein kinases. The compound binds to these targets, modulating their activity and influencing various cellular processes. The pathways involved include cyclic adenosine monophosphate signaling, which plays a crucial role in regulating cellular functions such as metabolism, gene expression, and cell growth.

Comparison with Similar Compounds

1,2,4-Thiadiazol-3-One Derivatives

- Structural Differences : Replaces the triazole ring’s nitrogen with sulfur, creating a thiadiazole core.

- Activity: Thiadiazoles like 5-diacetylamino-1,2,4-thiadiazol-3-one exhibit cytotoxicity via prooxidant mechanisms, but their metabolic stability is lower due to sulfur’s susceptibility to oxidation .

- Example : 5-Nitro-1,2,4-thiadiazol-3-one undergoes cytochrome P-450-catalyzed denitration, forming reactive intermediates that limit therapeutic utility compared to triazolones .

1,2,3-Triazole Derivatives

- Structural Differences : Features a triazole ring without a ketone group.

- Activity : 1,2,3-Triazoles (e.g., click chemistry-derived analogs) are prominent in anticancer and antimicrobial agents but lack the hydrogen-bonding capacity of triazolones, reducing target affinity .

- Example : Hybrids of phenyl-1,2,3-triazole and quillaic acid show moderate antitumor activity compared to triazolone hybrids, which exhibit enhanced potency due to improved solubility and binding .

1,3,4-Oxadiazole Derivatives

- Structural Differences : Contains two nitrogen atoms and one oxygen atom in the ring.

- Activity : Oxadiazoles are metabolically stable but less polar than triazolones, limiting their bioavailability. In quillaic acid hybrids, oxadiazoles (e.g., B1–B6) showed weaker antitumor effects than triazolones (C1–C6) .

Other Triazolone Derivatives

- Nitro-Substituted Triazolones: 1,2-Dihydro-5-nitro-1,2,4-triazol-3-one has a logP of -1.06, indicating higher hydrophilicity than non-nitrated analogs, which may enhance solubility but reduce membrane permeability .

- Aminomethyl-Triazolones: These derivatives demonstrate broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Gram-positive pathogens, outperforming non-alkylated triazolones .

Key Research Findings and Data Tables

Table 2: Physicochemical Properties

*Estimated via Crippen method .

Q & A

Q. What are the common synthetic routes for 1,2-dihydro-1,2,4-triazol-3-one derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization or substitution reactions. For example, derivatives can be synthesized by refluxing 4-[arylidene-amino]-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-ones with sodium and bromoacetophenone in absolute ethanol for 5 hours. Optimization strategies include:

- Solvent selection : Ethanol/water mixtures improve crystallization .

- Catalyst use : Sodium acts as a base to deprotonate intermediates, enhancing reactivity .

- Purification : Recrystallization from ethanol/water (1:2) yields pure compounds (e.g., 66% yield for compound 3b) .

Q. Table 1: Representative Synthesis Data

| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data (IR/NMR) |

|---|---|---|---|

| 3b | 66.00 | 130-131 | IR: C=O at 1700 cm⁻¹; NMR: δ 7.8–8.2 (aromatic H) |

| 4a | 81.57 | 116-117 | IR: N-H at 3200 cm⁻¹; NMR: δ 4.2 (CH₂ ester) |

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer: Key techniques include:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at 1700 cm⁻¹, N-H at 3200 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.8–8.2) and methylene groups (δ 4.2–4.5) confirm substituent positions .

- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) validate the triazolone core .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming the thiophene-methyl substitution in 4a) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structurally similar triazolone derivatives?

Methodological Answer: Contradictions often arise from subtle structural variations. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., arylidene vs. pyridyl groups) and test antimicrobial or anticancer activity .

- In Silico Modeling : Molecular docking can predict binding affinities to targets like fungal CYP51 or cancer-related kinases .

- Dose-Response Analysis : Compare IC₅₀ values across derivatives to identify potency trends .

Example : Replacing a phenyl group with a pyridyl moiety in compound 3b may enhance solubility, altering bioavailability and observed activity .

Q. What strategies address ambiguous reaction mechanisms during triazolone synthesis?

Methodological Answer: Ambiguities (e.g., cyclization vs. nucleophilic substitution pathways) can be resolved via:

- Kinetic Studies : Monitor intermediate formation using HPLC or in situ IR .

- Isotopic Labeling : Track oxygen/nitrogen atoms in intermediates (e.g., ¹⁵N-labeled amines) .

- Computational Chemistry : DFT calculations (e.g., at the B3LYP/6-311G+(d,p) level) model transition states to confirm mechanistic steps .

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray) for triazolone derivatives?

Methodological Answer:

- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data to detect discrepancies .

- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. For example, thiophene-methyl groups may exhibit rotational freedom in solution but fixed positions in crystals .

- Advanced NMR Techniques : Use 2D NOESY to confirm spatial proximity of substituents .

Q. What methodologies improve the stability of this compound derivatives under experimental conditions?

Methodological Answer:

- pH Control : Store compounds at neutral pH to prevent hydrolysis of the triazolone ring .

- Light Sensitivity : Use amber vials to protect nitro-containing derivatives (e.g., 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole) from photodegradation .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures for safe handling .

Data-Driven Research Challenges

Q. Table 2: Conflicting Data Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.